Differential ETA vs. ETB Receptor Binding Affinity: Endothelin 1 Demonstrates Balanced, Sub-Nanomolar Dual Receptor Engagement
In competitive radioligand binding assays, endothelin-1 exhibits nearly equipotent high-affinity binding to both ETA and ETB receptors, with IC50 values of 0.15 nM and 0.12 nM, respectively . This balanced dual-receptor profile distinguishes ET-1 from selective agonists such as IRL1620 (ETB-selective) and from endothelin-3, which displays approximately 1000-fold lower affinity for ETA receptors (EC50 > 500 nM) [1]. The <2-fold difference in ETA vs. ETB affinity for ET-1 stands in stark contrast to the >1000-fold ETA/ETB selectivity exhibited by ET-3, establishing ET-1 as the only endogenous isopeptide capable of robustly activating both receptor subtypes at physiologically relevant concentrations.
| Evidence Dimension | Receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | ETA: 0.15 nM; ETB: 0.12 nM |
| Comparator Or Baseline | Endothelin-3: ETA EC50 > 500 nM; IRL1620: ETB-selective (no ETA activity) |
| Quantified Difference | ET-1 binds ETA with >3000-fold higher affinity than ET-3; ET-1 binds both receptor subtypes with <2-fold difference in affinity |
| Conditions | Competitive radioligand binding assay using [125I]-ET-1 on recombinant human ETA and ETB receptors |
Why This Matters
For researchers requiring simultaneous activation of both ETA and ETB receptor populations to study integrated signaling or heterodimerization, ET-1 is the only commercially available endogenous agonist that provides balanced, sub-nanomolar potency at both targets.
- [1] Schoeffter P, Randriantsoa A. Differences between endothelin receptors mediating contraction of guinea-pig aorta and pig coronary artery. Eur J Pharmacol. 1993 Nov 9;249(2):199-206. View Source
